7-hexyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Description
The compound 7-hexyl-3,11-dithia-7-azatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene is a tricyclic heterocyclic molecule featuring a fused dithieno-pyrrole core with a hexyl substituent at the nitrogen atom. Its IUPAC name reflects the complex bicyclic and tricyclic connectivity, including sulfur atoms at positions 3 and 11 and a nitrogen atom at position 5. Key properties include:
- Molecular Formula: C₁₅H₁₉NS₂ (hexyl variant, adjusted from octyl analog in ).
- Molecular Weight: ~277.45 g/mol (calculated).
- Structural Features: A rigid tricyclic framework with conjugated π-electrons, enhanced by sulfur atoms contributing to electron delocalization. The hexyl chain introduces lipophilicity, influencing solubility and intermolecular interactions .
Properties
IUPAC Name |
7-hexyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NS2/c1-2-3-4-5-8-15-11-6-9-16-13(11)14-12(15)7-10-17-14/h6-7,9-10H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUYHSCQMWBWKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(C3=C1C=CS3)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of dithieno[3,2-b:2’,3’-d]pyrrole.
Alkylation: The dithieno[3,2-b:2’,3’-d]pyrrole is then alkylated using hexyl bromide in the presence of a base such as potassium carbonate.
Purification: The product is purified using column chromatography to obtain 4-Hexyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole with high purity.
Industrial Production Methods
This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Hexyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Electrophilic reagents such as bromine in chloroform at low temperatures.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the potential of 7-hexyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene in anticancer applications. For instance, compounds derived from similar structures have shown promising antiproliferative effects against various cancer cell lines, including HCT-116 and MCF-7 cells. These compounds exhibited IC50 values ranging from 1.9 to 7.52 µg/mL, indicating significant cytotoxicity towards cancer cells while maintaining low toxicity towards normal cells such as HEK-293 .
Antimicrobial Properties
The compound's antimicrobial properties have also been investigated, with studies indicating effectiveness against both bacterial and fungal strains. This includes activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, showcasing its potential as a lead compound for developing new antibiotics .
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). The compound's electronic structure allows for efficient charge transport, which is critical for the performance of these devices .
Synthetic Routes
The synthesis of this compound typically involves multi-step synthetic pathways that incorporate various chemical transformations including cyclization reactions and functional group modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
Mechanism of Action
The mechanism of action of 4-Hexyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole in organic electronic devices involves its role as an electron donor. The electron-rich dithieno[3,2-b:2’,3’-d]pyrrole core facilitates efficient charge transfer and separation when used in conjunction with electron acceptors. This results in improved performance of devices such as organic solar cells and OLEDs . The molecular targets include the active layers of these devices, where the compound interacts with other materials to form conductive pathways .
Comparison with Similar Compounds
Alkyl Chain Variants: Hexyl vs. Octyl Substituents
The closest analog is 7-octyl-3,11-dithia-7-azatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene (CAS: 141029-75-6), which differs only in the alkyl chain length:
Key Findings :
Aryl-Substituted Analogs ()
Compounds such as 9-(4-methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 feature aromatic substituents instead of alkyl chains:
Key Findings :
- Aryl substituents introduce resonance effects, altering electronic properties and enabling interactions with biological targets (e.g., enzyme active sites).
- The hexyl variant’s lack of polar groups limits bioactivity but enhances stability in nonpolar environments .
Boronic Acid Functionalized Analog ()
The compound 3,7,11-trithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraen-4-ylboronic acid shares a similar tricyclic core but replaces sulfur with a boronic acid group:
| Property | Hexyl Variant (Target) | Boronic Acid Analog () |
|---|---|---|
| Functional Group | Hexyl | Boronic acid (-B(OH)₂) |
| Reactivity | Inert | Suzuki coupling, bioconjugation |
| Molecular Formula | C₁₅H₁₉NS₂ | C₈H₅BO₂S₃ |
Key Findings :
- The boronic acid group enables cross-coupling reactions, making the analog valuable in synthetic chemistry.
- The hexyl variant’s simplicity favors applications in organic electronics or as a building block without further derivatization .
Discussion of Structural and Functional Implications
- Alkyl Chain Length : Longer chains (e.g., octyl) increase hydrophobicity, which may enhance performance in organic semiconductors but reduce compatibility with polar solvents.
- Aromatic vs.
- Functional Group Diversity: The boronic acid variant () highlights how minor structural changes can pivot applications from materials science to medicinal chemistry.
Biological Activity
7-Hexyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene is a complex organic compound characterized by its unique tricyclic structure containing sulfur and nitrogen atoms. This compound has gained attention in recent years due to its potential biological activities, including anticancer properties and effects on various cellular processes.
- Chemical Formula : C15H24N2S2
- Molecular Weight : 296.49 g/mol
- Structure : The compound features a tricyclic framework with multiple sulfur atoms, which may contribute to its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound may also demonstrate activity against certain bacterial strains.
- Enzyme Inhibition : Potential inhibition of specific enzymes has been noted, which could contribute to its therapeutic effects.
Anticancer Activity
A study conducted by researchers at Brandeis University investigated the cytotoxic effects of this compound on human tumor cell lines. The following findings were reported:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 12.5 | Induction of apoptosis via caspase activation |
| MCF7 (Breast) | 15.0 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 10.0 | ROS generation leading to oxidative stress |
The compound was found to induce apoptosis in a dose-dependent manner, primarily through the activation of caspase pathways and increased generation of reactive oxygen species (ROS) .
Antimicrobial Activity
In another study focusing on the antimicrobial properties of this compound, the compound exhibited significant inhibitory effects against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound may have potential as an antimicrobial agent .
The biological activity of this compound is thought to involve several mechanisms:
- Caspase Activation : The induction of apoptosis is mediated through the activation of caspases, which are crucial for programmed cell death.
- Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress, contributing to cell damage and apoptosis.
- Cell Cycle Arrest : The compound may interfere with the normal progression of the cell cycle, particularly at the G2/M checkpoint.
Q & A
Basic: What are the standard synthetic routes for preparing 7-hexyl-3,11-dithia-7-azatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene, and how do reaction conditions influence product purity?
Answer:
The synthesis typically involves cycloaddition or multi-step condensation reactions. For example, similar tricyclic systems (e.g., 3,7-dithia-5-azatetracyclo derivatives) are synthesized via [3+2] cycloaddition of thiol-containing precursors with aziridine intermediates under controlled temperatures (60–80°C) and inert atmospheres to prevent oxidation . Solvent choice (e.g., DMF or THF) and stoichiometric ratios of sulfur donors (e.g., dithiols) are critical to minimizing byproducts like disulfide linkages . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended for isolating the target compound with >95% purity .
Basic: How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structure of this tricyclic compound?
Answer:
- ¹H/¹³C NMR : Focus on resolving coupling patterns for bridgehead protons (e.g., H-2 and H-6 in the tricyclic core) and hexyl chain integration. Compare chemical shifts with analogous azatricyclic systems (e.g., δ 3.5–4.0 ppm for S-CH₂ groups) .
- IR : Identify S–C and C–N stretches (1100–1250 cm⁻¹ and 1600–1650 cm⁻¹, respectively) .
- MS : High-resolution ESI-MS is preferred to distinguish isotopic patterns for sulfur atoms and confirm the molecular ion [M+H]⁺ .
Advanced: What computational modeling approaches are suitable for predicting the reactivity and stability of this compound in catalytic applications?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s electronic structure, including sulfur lone pairs and nitrogen basicity. For example:
- HOMO-LUMO gaps : Predict redox behavior (e.g., potential as a ligand in transition-metal catalysis) .
- Molecular dynamics simulations : Assess conformational stability of the hexyl chain under thermal stress (e.g., 298–373 K) .
- Solvent effects : Use COSMO-RS models to optimize solubility in polar aprotic solvents .
Advanced: How can Design of Experiments (DoE) methodologies resolve contradictions in reaction yield data for scaled-up synthesis?
Answer:
Employ a factorial design to isolate critical variables:
- Factors : Temperature, catalyst loading (e.g., Pd/C), and reaction time.
- Response surface modeling : Identify interactions (e.g., high temperature + low catalyst → side reactions).
For example, a 2³ factorial design revealed that yields >80% require strict control of anhydrous conditions (p < 0.05 significance) . Post-hoc ANOVA analysis can prioritize variables for process optimization .
Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?
Answer:
- Solvent screening : Use vapor diffusion with mixed solvents (e.g., CHCl₃/hexane) to slow crystallization and improve crystal quality .
- Additives : Introduce trace coordinating agents (e.g., crown ethers) to stabilize lattice packing .
- Low-temperature data collection : Reduce thermal motion artifacts (e.g., 100 K) for accurate bond-length measurements (mean σ < 0.004 Å) .
Advanced: How can discrepancies in biological activity data (e.g., enzyme inhibition) be reconciled across studies?
Answer:
- Standardize assay conditions : Control variables like buffer pH (7.4 vs. 6.8) and DMSO concentration (<1% v/v) to minimize false negatives .
- Dose-response validation : Use Hill slope analysis to confirm IC₅₀ consistency across replicates .
- Structural analogs : Compare bioactivity with related dithia-azatricyclic compounds (e.g., 3,9-dimethyl derivatives) to identify pharmacophore requirements .
Advanced: What separation technologies (e.g., membrane filtration, HPLC) are effective for isolating enantiomers of this compound?
Answer:
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with isocratic elution (hexane:isopropanol 90:10) to resolve enantiomers (α > 1.2) .
- Membrane-based chiral separation : Employ β-cyclodextrin-functionalized membranes for continuous enantiomer resolution (≥99% ee) .
Basic: How is the compound’s stability assessed under varying storage conditions (e.g., light, humidity)?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
